N,N'-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4'-diamine
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Overview
Description
N,N’-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4’-diamine is a complex organic compound with a molecular formula of C42H28N2. This compound is characterized by its unique structure, which includes biphenyl and phenylethynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4’-diamine typically involves a multi-step process. One common method includes the reaction of biphenyl-4,4’-diamine with 4-(phenylethynyl)benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4’-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4’-diamine involves its interaction with specific molecular targets. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in electronic devices. Additionally, the presence of electron-donating and electron-withdrawing groups in its structure can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[(E)-2-thienylmethylene]biphenyl-4,4’-diamine: Similar structure but with thienyl groups instead of phenylethynyl groups.
Bis[4-(phenylethynyl)phenyl]methanone: Contains phenylethynyl groups but lacks the biphenyl-4,4’-diamine core.
Uniqueness
N,N’-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4’-diamine is unique due to its combination of biphenyl and phenylethynyl groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
Molecular Formula |
C42H28N2 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
1-[4-(2-phenylethynyl)phenyl]-N-[4-[4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C42H28N2/c1-3-7-33(8-4-1)11-13-35-15-19-37(20-16-35)31-43-41-27-23-39(24-28-41)40-25-29-42(30-26-40)44-32-38-21-17-36(18-22-38)14-12-34-9-5-2-6-10-34/h1-10,15-32H |
InChI Key |
PYMVHNKBULZKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
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